Ethyl 2-acetyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-acetyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-5-22-16(19)15-12-9-14(21-4)13(20-3)8-11(12)6-7-17(15)10(2)18/h8-9,15H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWXIHUCIJGQRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=CC(=C(C=C2CCN1C(=O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467546 | |
| Record name | AGN-PC-00A7LD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351198-20-4 | |
| Record name | AGN-PC-00A7LD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pomeranz–Fritsch–Bobbitt Cyclization Approach
This is a widely used method for constructing the tetrahydroisoquinoline skeleton, especially with electron-rich aromatic rings.
Petasis Reaction Combined with Cyclization
The Petasis multicomponent reaction provides an efficient route to functionalized amines, which can be cyclized to the tetrahydroisoquinoline framework.
Pictet–Spengler Condensation
This method is particularly useful for synthesizing 1-substituted tetrahydroisoquinolines.
Comparative Data Table
Research Findings and Notes
- The combination of Petasis and Pomeranz–Fritsch–Bobbitt reactions has been shown to be particularly effective for synthesizing chiral 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids, which can then be esterified and acetylated to yield the target compound.
- The use of chiral auxiliaries or catalysts in these methods allows for the preparation of optically active products, which is important for pharmaceutical applications.
- Analytical verification of the final product typically involves mass spectrometry and gas chromatography, as these provide detailed structural and purity information.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
Tetrahydroisoquinolines are known for their diverse biological activities. Ethyl 2-acetyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has been studied for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of tetrahydroisoquinoline can influence neurotransmitter systems, particularly in the modulation of dopamine and serotonin pathways .
Case Studies:
- Anti-inflammatory Activity : A study demonstrated that certain tetrahydroisoquinoline derivatives exhibited significant anti-inflammatory effects in animal models. These compounds were shown to inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating conditions like arthritis .
- Neuroprotective Effects : Research has indicated that compounds similar to ethyl 2-acetyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can protect neuronal cells from oxidative stress. This property is crucial for developing therapies for neurodegenerative diseases such as Parkinson's and Alzheimer's .
Neuropharmacology
Dopaminergic Activity:
The compound's structure suggests potential dopaminergic activity. Studies have shown that tetrahydroisoquinolines can act as dopamine receptor agonists or antagonists depending on their specific substitutions. This compound may influence dopaminergic signaling pathways which are critical in mood regulation and motor control .
Behavioral Studies:
In behavioral assays involving rodent models, compounds with similar structures have been observed to alter ethanol consumption patterns. This suggests a role in modulating addictive behaviors and offers insights into potential treatments for substance use disorders .
Synthetic Applications
Intermediate in Organic Synthesis:
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its derivatives are utilized in the synthesis of various pharmaceuticals and agrochemicals due to their ability to undergo further chemical transformations efficiently .
Synthesis Techniques:
Recent advancements in synthetic methodologies have allowed for the efficient production of this compound through various techniques such as:
- Lithiation and Electrophilic Quenching : Optimized conditions using organolithium reagents have been developed to synthesize substituted tetrahydroisoquinolines with high yields .
- Multicomponent Reactions : These reactions have been employed to create libraries of tetrahydroisoquinoline derivatives rapidly, facilitating drug discovery efforts.
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The structural uniqueness of the target compound lies in the combination of ethyl 1-carboxylate and 2-acetyl groups. Key comparisons with analogs include:
- Position 1 Substituents : The ethyl carboxylate group in the target compound enhances hydrophobicity compared to the acetic acid derivative (hydrochloride salt) , while the phenyl group in 6g increases aromatic bulk .
- Position 2 Substituents : The acetyl group in the target compound may improve metabolic stability compared to sulfonyl (6e) or carboxamide (6f) derivatives .
Stereochemical Considerations
- The stereochemistry at C1 (carboxylate position) and C2 (acetyl position) is critical for biological activity. For example, (1S,3S)-configured analogs exhibit catalytic activity in Diels-Alder reactions .
- Enantiomers of 6,7-dimethoxy-tetrahydroisoquinoline-1-carboxylic acid derivatives are resolved using chemoenzymatic methods .
Physicochemical Properties
- Molecular Weight: The target compound (C₁₆H₂₁NO₅, estimated) has a higher molar mass than the parent ethyl carboxylate (265.3 g/mol) due to the acetyl group.
- Solubility : The ethyl carboxylate and acetyl groups enhance lipophilicity, favoring membrane permeability over polar derivatives like the acetic acid hydrochloride .
Biological Activity
Ethyl 2-acetyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (hereafter referred to as EADTI) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry, particularly focusing on its potential therapeutic applications.
Synthesis of EADTI
EADTI can be synthesized through various methods, primarily involving the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. These methods allow for the efficient construction of the tetrahydroisoquinoline core, which is essential for its biological activity. The synthesis typically yields both enantiomers of the compound, which can exhibit different biological profiles.
Biological Activity Overview
EADTI has been studied for several biological activities:
- Antimicrobial Activity : EADTI has shown promising results against various bacterial strains. Its effectiveness is attributed to its ability to inhibit the activity of enzymes such as New Delhi metallo-β-lactamase (NDM-1), which is crucial in combating antibiotic resistance .
- Anticancer Properties : Research indicates that EADTI and its derivatives possess cytotoxic effects against cancer cell lines. For instance, derivatives have been tested against K562 cells with varying degrees of potency, some exhibiting IC50 values comparable to established chemotherapeutics .
- Neuroprotective Effects : Studies suggest that EADTI may have neuroprotective properties. It has been evaluated for its effects on cardiomyocyte Na+/Ca2+ exchange under normoxic and hypoxic conditions, indicating potential benefits in cardiovascular health .
Antimicrobial Activity
EADTI has demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics. For example:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Enterococcus faecalis | 40 |
| Pseudomonas aeruginosa | 50 |
| Salmonella typhi | 45 |
| Klebsiella pneumoniae | 30 |
These results highlight EADTI's potential as a lead compound for developing new antibacterial agents .
Anticancer Activity
In vitro studies have shown that EADTI exhibits cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values of EADTI derivatives:
| Compound | Cell Line | IC50 (µM) | Comparison to Verapamil |
|---|---|---|---|
| EADTI Derivative 1 | K562 | 0.66 | Similar |
| EADTI Derivative 2 | K562/A02 | 0.65 | More Potent |
| EADTI Derivative 3 | K562 | 0.96 | Comparable |
These findings suggest that modifications to the structure of EADTI can enhance its anticancer properties, making it a candidate for further development in cancer therapy .
Neuroprotective Effects
EADTI's role in cardiomyocyte function under stress conditions has been investigated. It was found to modulate ion exchange processes critical for maintaining cardiac health during hypoxia . This suggests a potential application in treating ischemic heart diseases.
Case Studies
- Study on Antimicrobial Resistance : A recent study conducted on the efficacy of EADTI against multidrug-resistant strains revealed that it could restore sensitivity to β-lactam antibiotics in resistant bacteria by inhibiting NDM-1 .
- Cancer Cell Line Evaluation : In a series of experiments involving K562 and K562/A02 cell lines, various derivatives of EADTI were synthesized and tested for their ability to overcome multidrug resistance mechanisms common in cancer cells .
Q & A
Basic Synthesis Methods
Q: What are the standard synthetic routes for preparing the tetrahydroisoquinoline core of this compound? A: The Pomeranz–Fritsch–Bobbitt cyclization is a classical method for constructing the tetrahydroisoquinoline scaffold. For example, morpholinone intermediates derived from Petasis reactions (using chiral aminoacetaldehyde acetals) can undergo cyclization to yield enantiomerically pure derivatives . A typical protocol involves:
- Step 1: Petasis reaction between a boronic acid, aldehyde, and amine to form a morpholinone intermediate.
- Step 2: Acid-catalyzed cyclization under reflux (e.g., HCl/ethanol) to form the tetrahydroisoquinoline ring.
Key Data: Diastereoselectivity up to 90% ee has been achieved using chiral auxiliaries .
Advanced Synthesis: Diastereoselectivity Challenges
Q: How can researchers optimize diastereoselectivity during the synthesis of chiral tetrahydroisoquinoline derivatives? A: Stereochemical control is achieved via:
- Chiral auxiliaries: Use of (R)- or (S)-aminoacetaldehyde acetals in Petasis reactions to bias ring closure .
- Reaction conditions: Lowering temperature during cyclization steps reduces racemization. For example, cyclization at 0–5°C in HCl/ethanol preserves enantiomeric excess .
Example: (−)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was synthesized with 90% ee using this approach .
Structural Characterization Techniques
Q: What analytical methods are critical for confirming the structure of this compound? A:
- X-ray crystallography: Resolves stereochemistry and intramolecular interactions. For example, intramolecular H-bonds (C7–H7⋯O4 and C8–H8⋯O3) stabilize the conformation .
- Software tools: SHELXL (for refinement) and OLEX2 (for visualization and analysis) are widely used .
Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Dihedral angle (pyrrole/quinoline) | 68.97° |
| Rint | 0.11 |
| Resolution | 0.84 Å |
Pharmacological Activity and SAR
Q: What structure-activity relationships (SAR) guide the design of anticonvulsant tetrahydroisoquinoline derivatives? A:
- Substituent effects: Acetyl groups at position 2 enhance activity, as seen in 2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy derivatives, which showed significant anticonvulsant effects in DBA/2 mice .
- Computational modeling: Docking studies suggest interactions with voltage-gated ion channels or GABA receptors .
Advanced Note: Contradictions in activity data (e.g., inactive vs. active derivatives) may arise from metabolic stability differences, requiring in vitro ADME assays for validation .
Data Contradictions in Biological Studies
Q: How should researchers address discrepancies in reported biological activities of similar tetrahydroisoquinoline derivatives? A:
- Systematic SAR studies: Compare derivatives with incremental structural changes (e.g., alkyl chain length, substituent positions) .
- PK/PD modeling: For YM758 (a related compound), heart rate reduction in dogs correlated with plasma concentration, highlighting the need for pharmacokinetic profiling .
Table 2: Example PK/PD Correlation
| Parameter | Value |
|---|---|
| EC50 (heart rate reduction) | 0.42 μM |
| Plasma half-life | 2.3 hours |
Advanced Analytical Validation
Q: What methodologies ensure reproducibility in quantifying this compound in biological matrices? A:
Stereochemical Purity Assessment
Q: How can enantiomeric excess be determined for chiral tetrahydroisoquinoline derivatives? A:
- Chiral HPLC: Use columns like Chiralpak IA or IB with hexane/isopropanol mobile phases .
- Polarimetry: Compare specific rotation values with literature data (e.g., [α]D²⁵ = −15.6° for (−)-enantiomer) .
Computational Modeling for Activity Prediction
Q: Which computational tools are effective for predicting the biological activity of novel derivatives? A:
- Molecular docking (AutoDock Vina): Predict binding affinities to targets like σ receptors or ion channels .
- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .
Guidelines for Data Presentation
Q: What standards should be followed when reporting crystallographic or pharmacological data? A:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
